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Get Quote

Diazodiphenylmethane (DDM) is a reagent for introducing the diphenylmethyl group into molecules,

commonly used to create esters and ethers [1].

Chemical Synthesis Protocol

The following procedure is an improved synthesis method using oxalyl chloride, yielding high-purity

product [2].

Objective: To prepare and purify diphenyldiazomethane (Diazodiphenylmethane) via
dehydrogenation of benzophenone hydrazone.

Principle: Dehydrogenation of a hydrazone using in situ generated chlorodimethylsulfonium chloride.
This method avoids environmentally deleterious heavy-metal salts [2].

Hazards: Diazo compounds are toxic, irritating, and potentially explosive. Handle behind a blast
shield with proper personal protective equipment (PPE) [2].

Experimental Procedure [2]:

Setup: Flame dry a 1-L, three-necked round-bottom flask equipped with an overhead mechanical
stirrer, two rubber septa, and a low-temperature thermometer under a nitrogen stream. Maintain a

nitrogen atmosphere throughout the reaction.
Reagent Addition: Add dry dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol) and anhydrous

tetrahydrofuran (THF, 450 mL) to the flask. Cool the solution to -55 °C with stirring.
Chlorodimethylsulfonium Chloride Formation: In a separate oven-dried flask, combine oxalyl

chloride (4.67 mL, 53.5 mmol) and THF (50 mL). Add this solution to the cooled DMSO/THF mixture
over 10 minutes, maintaining the temperature between -55 °C and -50 °C for 35 minutes.

Hydrazone Addition: Cool the reaction mixture further to -78 °C. In another flask, dissolve
benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in THF (50
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mL). Add this solution to the main reaction vessel over 10 minutes. A deep-red color with a white

precipitate (triethylamine hydrochloride) will form.
Reaction Completion: Maintain the mixture at -78 °C for 30 minutes.

Filtration: Filter the cold mixture through a medium-porosity sintered-glass funnel to remove the
precipitate. Rinse the solid with two 100-mL portions of cold THF.

Initial Concentration: Combine the filtrate and rinseings. Concentrate at room temperature using a
rotary evaporator (15 mmHg, then 1.5 mmHg) to obtain crude diphenyldiazomethane as a red oil

(approx. 9.83 g, 99% yield) that solidifies on cooling.
Purification: Dissolve the crude product in pentane (120 mL). Rapidly filter this solution through a

pad of activated basic alumina (100 g) in a medium-porosity sintered-glass funnel. Rinse with
pentane (~300 mL) until the filtrate is colorless.

Final Concentration: Concentrate the yellow filtrate by rotary evaporation at room temperature to
obtain an analytically pure red crystalline solid (approx. 9.19 g, 93% yield).

Characterization Data [2]:

Melting Point: 29–31 °C
Appearance: Red crystalline solid

NMR (CDCl₃): 1H NMR (500 MHz) δ: 7.42 (app t, J=7.68 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t,
J=7.33 Hz, 2H). 13C NMR (125 MHz) δ 129.53, 129.12, 125.60, 125.16, 62.58.

IR (film) cm⁻¹: 2032, 1591, 1491, 1261, 745, 689.

Alternative Synthesis via Manganese Dioxide Oxidation

An alternative synthesis uses activated manganese dioxide, providing a comparative method [3].

Experimental Procedure [3]:

Setup: Add anhydrous potassium phosphate (KH₂PO₄, 10 g) and activated manganese dioxide
(MnO₂, 31 g) to a 250 mL 3-neck round-bottom flask with a magnetic stirrer.

Hydrazone Preparation: In a separate flask, place benzophenone hydrazone (20 g). Purge both
flasks with inert gas for 15 minutes.

Solvent Addition: Add dichloromethane (DCM, 67 mL) to the KH₂PO₄/MnO₂ mixture. Cool this flask
in an ice bath to 0 °C for 30 minutes.

Reaction: Transfer the benzophenone hydrazone to the cooled oxidant mixture. Stir the reaction at 0
°C for 24 hours until completion (deep red-purple solution).

Work-up and Purification:
Add pentane (120 mL) to the reaction mixture.

Rapidly filter the solution through a pad of neutral silica gel. Contact time with silica must not
exceed 5 minutes to prevent acid-catalyzed decomposition.
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Concentrate the filtrate in vacuo using a rotary evaporator to obtain a deep-purple oil.

Protect the crude product from light with aluminum foil and store in a freezer under inert gas to
induce crystallization over 2-3 days.

Further purify by dissolving the crystals in 200-proof ethanol, filtering, and removing the solvent
in vacuo to yield deep reddish-purple crystals.

Key Experimental Workflow

The workflow for synthesizing and applying DDM can be visualized as follows:
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Application Protocol: Reaction with Carboxylic Acids

DDM reacts with carboxylic acids to form benzhydryl esters. This reaction's kinetics make it a useful model

for transferring from batch to continuous flow chemistry [3].

Objective: To conduct the reaction between diphenyldiazomethane and p-nitrobenzoic acid in a

continuous flow reactor.
Principle: DDM acts as an electrophile. The rate-determining step is proton transfer from the

carboxylic acid to DDM, followed by rapid loss of nitrogen gas and formation of the ester [3].

Experimental Procedure [3]:

Batch Kinetics (Pre-requisite): Before flow operation, study the reaction in batch mode as a

function of temperature, time, and concentration to obtain kinetic parameters.
Reagent Preparation: Use a large excess of p-nitrobenzoic acid (10 molar equivalents) relative to

DDM. Dissolve both reagents in anhydrous ethanol.
Flow Reactor Setup: Use a glass continuous flow reactor with a combination of "mixing" modules

(for inducing turbulence) and "linear" modules (for providing residence time).
Reaction Execution: Pump the reagent solutions through the flow reactor, controlling the

temperature and flow rate precisely.
Monitoring: Monitor reaction progress by the disappearance of the purple color of DDM. Quantify

conversion using UV-Vis spectroscopy by measuring the absorption at 525 nm.
Result: This setup achieved up to 95% conversion of DDM in 11 minutes [3].

Critical Handling & Safety Notes

Explosive Decomposition: Diazo compounds can be explosive. Handle behind a blast shield and
limit exposure [2].

Light and Acid Sensitivity: DDM decomposes on standing and is light-sensitive. Store in the dark,
under inert atmosphere at low temperatures. Purification materials must be basic or neutral to prevent

acid-catalyzed decomposition [2] [3].
Health Hazards: DDM, benzophenone hydrazone, and solvents like dichloromethane are irritants

and toxic. Use appropriate PPE and work in a fume hood [3].

Analytical Data Summary

The following table summarizes key quantitative data for Diazodiphenylmethane from the search results.
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Property Value / Description Source

CAS Number 883-40-9 [4]

Molecular Formula C₁₃H₁₀N₂ [1] [4]

Molecular Weight 194.24 g·mol⁻¹ [1] [4]

Appearance Red-black or red crystalline solid [2] [1]

Melting Point 29–31 °C [2]

UV-Vis Absorbance ~525 nm (used for reaction monitoring) [3]

Synthesis Yield Up to 93% (Oxalyl Chloride Method) [2]

Application Conversion 95% in flow reactor with p-nitrobenzoic acid [3]

Suggestions for Further Research

The search results lack specific details on DDM's role in mainstream polymer science. To find more directly

relevant information for your field, you could:

Explore Broader Context: Investigate the applications of diphenylmethyl (benzhydryl) esters and
ethers in polymer science, as these are the functional groups formed using DDM. They may be used
as protecting groups or to modify polymer properties.

Refine Your Search: Use more specific terms such as "benzhydryl protecting group in polymer
synthesis," "diazo compounds as carbene precursors for polymerization," or "diphenylmethyl
ether in polymer chemistry."
Consult Specialized Databases: Search in specialized scientific databases (e.g., SciFinder,

Reaxys) for journal articles that cite the synthesis methods above and apply them to polymer
systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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